N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine
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Overview
Description
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a tert-butyl group, a methoxymethyl group, and a trimethylsilyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The resulting intermediate is then treated with methoxymethyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives.
Scientific Research Applications
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds and as a protecting group for amines.
Biology: Investigated for its potential use in modifying biomolecules and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug development, especially in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group enhances its stability and reactivity. In biological systems, the compound may interact with specific molecular targets, leading to modifications in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine N-oxide
- N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives
- N-tert-Butyl-N-(4-methoxybenzyl)-1,1,1-trimethylsilanamine
Uniqueness
This compound is unique due to its combination of tert-butyl, methoxymethyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
111462-78-3 |
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Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N-(methoxymethyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)10(8-11-4)12(5,6)7/h8H2,1-7H3 |
InChI Key |
GQYFMUWKCVWZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(COC)[Si](C)(C)C |
Origin of Product |
United States |
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